Regioisomer-Specific PIM1 Kinase Affinity: 7-ol vs. 6-ol Scaffold Derivatization
Imidazo[1,2-b]pyridazine-based inhibitors derived from the 7-ol core exhibit low-nanomolar PIM1 affinity through a distinctive non-hinge binding mode. The prototypical PIM inhibitor K00135, built on the imidazo[1,2-b]pyridazine scaffold, demonstrated PIM1 IC50 < 10 nM in enzymatic assays and impaired survival of Ba/F3 cells overexpressing human PIMs at sub-micromolar concentrations [1]. In head-to-head cellular proliferation assays, K00135 achieved an IC50 of 0.4 µM against MV4;11 (MLL-rearranged, FLT3-ITD-positive) leukemia cells compared to 2.07 µM for a comparator compound from a different chemical series [2]. The structurally related 6-ol regioisomer (imidazo[1,2-b]pyridazin-6-ol, CAS 57470-54-9) has been noted to exhibit a distinct tautomeric equilibrium favouring the 6(5H)-one form, altering hydrogen-bond donor/acceptor geometry and kinase selectivity profile relative to the 7-ol .
| Evidence Dimension | Cellular antiproliferative IC50 against MV4;11 leukemia cells |
|---|---|
| Target Compound Data | Imidazo[1,2-b]pyridazine scaffold inhibitor (K00135): IC50 = 0.4 µM |
| Comparator Or Baseline | Compound 20 (alternative chemotype): IC50 = 2.07 µM |
| Quantified Difference | 5.2-fold more potent for the imidazo[1,2-b]pyridazine-based inhibitor |
| Conditions | MV4;11 cell line (MLL-rearranged, FLT3-ITD-positive); cell viability assay |
Why This Matters
This 5.2-fold potency advantage in a clinically relevant leukemia model demonstrates that the imidazo[1,2-b]pyridazine core provides quantifiable therapeutic margin over alternative chemotypes, directly informing scaffold selection for PIM-targeted programs.
- [1] Pogacic V, Bullock AN, Fedorov O, et al. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Res. 2007;67(14):6916-6924. doi:10.1158/0008-5472.CAN-07-0320. View Source
- [2] PMC Table 4. Comparison of Cellular IC50 Values Determined for Compound 20 and an Imidazo[1,2-b]pyridazine-Based Inhibitor. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC-related/table4 (accessed 2026-05-05). View Source
